molecular formula C20H23ClN2O B1236789 (9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone

(9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone

Cat. No.: B1236789
M. Wt: 342.9 g/mol
InChI Key: UEXPGQPSJGWVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone is a member of acridines.

Scientific Research Applications

Biological Properties and Probe for Nucleic Acids

One of the significant applications of compounds related to (9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone is in biological research. For instance, spin-labeled 9-aminoacridines, closely related to the specified compound, were synthesized and evaluated for their biological activities. These compounds were particularly useful in unwinding calf thymus DNA, indicating potential applications as probes for studying nucleic acids (Sinha et al., 1976).

Crystal Structure Analysis

Another important application area is in crystallography. For instance, studies have been conducted on compounds like the (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, revealing insights into molecular structures and interactions (Revathi et al., 2015). These analyses are crucial for understanding molecular interactions and designing new molecules with specific properties.

Synthesis and Metabolic Studies

Compounds structurally similar to this compound have been synthesized and labeled for metabolic studies. For example, a tetrahydroacridine, a cholinesterase inhibitor, was labeled with carbon-14 for metabolic studies, indicating applications in pharmacokinetics and drug metabolism research (Nishioka et al., 1992).

Material Synthesis

The synthesis of related compounds has also been explored for various applications. Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, for example, indicates applications in material science, where these compounds serve as intermediates for further chemical reactions (Zheng Rui, 2010).

Anticancer Research

Another research avenue is the exploration of anticancer properties. Synthesized compounds similar to the specified chemical have been evaluated for their potential as anticancer agents (Gouhar & Raafat, 2015).

Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

(9-chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H23ClN2O/c1-13-8-10-23(11-9-13)20(24)14-6-7-16-18(12-14)22-17-5-3-2-4-15(17)19(16)21/h6-7,12-13H,2-5,8-11H2,1H3

InChI Key

UEXPGQPSJGWVRA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)Cl

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=C4CCCCC4=N3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone
Reactant of Route 4
Reactant of Route 4
(9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone
Reactant of Route 5
Reactant of Route 5
(9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone
Reactant of Route 6
Reactant of Route 6
(9-Chloro-5,6,7,8-tetrahydroacridin-3-yl)-(4-methyl-1-piperidinyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.